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molecular formula C7H14ClNO2 B1589529 Methyl 1-aminocyclopentanecarboxylate hydrochloride CAS No. 60421-23-0

Methyl 1-aminocyclopentanecarboxylate hydrochloride

Cat. No. B1589529
M. Wt: 179.64 g/mol
InChI Key: OPUJUITUYWGUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951787B2

Procedure details

This was synthesised according to Standard Procedure 1, using 1-amino-1-cyclopentanecarboxylic acid (3.876 g, 30 mmol) with thionyl chloride (4.44 mL, 45 mmol,) and anhydrous methanol (15.5 mL). The product was isolated as a white solid (4.81 g, yield 89%).
Quantity
3.876 g
Type
reactant
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Three
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.S(Cl)([Cl:12])=O.[CH3:14]O>>[ClH:12].[CH3:14][O:8][C:7]([C:2]1([NH2:1])[CH2:6][CH2:5][CH2:4][CH2:3]1)=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
3.876 g
Type
reactant
Smiles
NC1(CCCC1)C(=O)O
Step Two
Name
Quantity
4.44 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
15.5 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was synthesised

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(=O)C1(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.81 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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